

Application Notes: Extraction and Purification of Apigenin-7-O-glucoside from Plant Material

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Apigenin-7-O-glucoside

Cat. No.: B7853720

[Get Quote](#)

Abstract

Apigenin-7-O-glucoside is a prominent flavonoid glycoside found in numerous plants, recognized for its considerable therapeutic potential, including antioxidant and anti-inflammatory properties. The effective extraction and purification of this compound are critical for research and development in pharmaceuticals and nutraceuticals. This document provides detailed protocols for the extraction of **apigenin-7-O-glucoside** from plant biomass, with a focus on Ultrasound-Assisted Extraction (UAE), followed by purification using Preparative High-Performance Liquid Chromatography (Prep-HPLC). Additionally, methods for quantification and characterization are outlined.

Introduction

Apigenin-7-O-glucoside, a water-soluble derivative of apigenin, is abundant in plants such as chamomile, parsley, celery, and chrysanthemum.^{[1][2][3]} Its biological activities make it a compound of high interest for drug development. However, its low abundance in many plant sources necessitates optimized and efficient extraction and purification protocols to obtain the compound in high purity and yield.^[4] This application note details a robust and environmentally conscious methodology for its isolation.

Extraction and Purification Methodologies

Several techniques can be employed for the extraction of **apigenin-7-O-glucoside**. While conventional methods like maceration and heat reflux extraction are options, modern

techniques offer higher efficiency and are more environmentally friendly.[5][6]

- Ultrasound-Assisted Extraction (UAE): This method utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and improving extraction efficiency at lower temperatures and shorter durations.[7] Water can be used as a green solvent, leveraging the polarity and water solubility of the glucoside moiety.[7][8]
- Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and plant material, leading to rapid and efficient extraction.[5]
- Purification: Crude plant extracts contain a complex mixture of phytochemicals.[9] Column chromatography using various stationary phases (e.g., Sephadex LH-20, Polyamide) is a common preliminary purification step.[10] For achieving high purity, Preparative High-Performance Liquid Chromatography (Prep-HPLC) is highly effective and suitable.[7][8]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) from Chrysanthemum morifolium

This protocol is optimized for the extraction of **apigenin-7-O-glucoside** from the dried flowers of Chrysanthemum morifolium.[7][8]

3.1. Materials and Equipment

- Dried plant material (e.g., Chrysanthemum morifolium flowers)
- Grinder or mill
- Deionized water
- Ultrasonic bath or probe sonicator (350 W)
- Water bath with temperature control
- Beakers and Erlenmeyer flasks
- Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)

- Centrifuge and centrifuge tubes
- Rotary evaporator

3.2. Procedure

- Sample Preparation: Dry the plant material at 50-60°C until constant weight is achieved. Grind the dried material into a fine powder (approx. 40-60 mesh).
- Extraction:
 - Weigh 10 g of the dried plant powder and place it into a 500 mL beaker.
 - Add 200 mL of deionized water to achieve a solid/liquid ratio of 1:20 (g/mL).[7][8]
 - Place the beaker in an ultrasonic water bath.
 - Set the temperature to 50°C and the ultrasound power to 350 W.[7][8]
 - Sonicate the mixture for 35 minutes.[7][8]
- Recovery of Crude Extract:
 - After extraction, filter the mixture through Whatman No. 1 filter paper to separate the solid residue.
 - Centrifuge the filtrate at 4000 rpm for 15 minutes to remove any remaining fine particles.
 - Collect the supernatant (the crude extract).
 - For long-term storage or prior to purification, the solvent can be removed using a rotary evaporator, and the resulting extract can be lyophilized.

Protocol 2: Purification by Preparative HPLC (Prep-HPLC)

3.3. Materials and Equipment

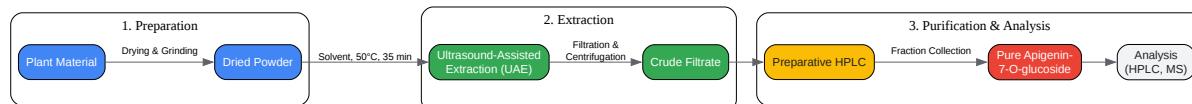
- Lyophilized crude extract
- Preparative HPLC system with a UV detector
- Preparative C18 column (e.g., 21.2 mm × 250 mm, 5 µm particle size).[10]
- HPLC-grade solvents (e.g., acetonitrile, methanol, water with 0.1% formic acid)
- Syringe filters (0.45 µm)

3.4. Procedure

- Sample Preparation: Dissolve the lyophilized crude extract in the initial mobile phase solvent to a high concentration (e.g., 100 mg/mL).[9] Filter the solution through a 0.45 µm syringe filter.
- Chromatographic Conditions:
 - Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile or methanol). The specific gradient will depend on the crude extract complexity and should be optimized based on analytical HPLC runs.
 - Flow Rate: A typical flow rate for a preparative column of the specified size is around 4.5 - 5.0 mL/min.[8]
 - Detection: Monitor the eluent at 335-350 nm.[11][12]
 - Injection Volume: Inject a suitable volume of the prepared sample (e.g., 400-500 µL).[9]
- Fraction Collection: Collect the fractions corresponding to the peak of **apigenin-7-O-glucoside**, as identified by retention time from a reference standard.
- Post-Purification: Combine the collected fractions. Remove the solvent using a rotary evaporator and lyophilize to obtain the purified **apigenin-7-O-glucoside** as a powder.

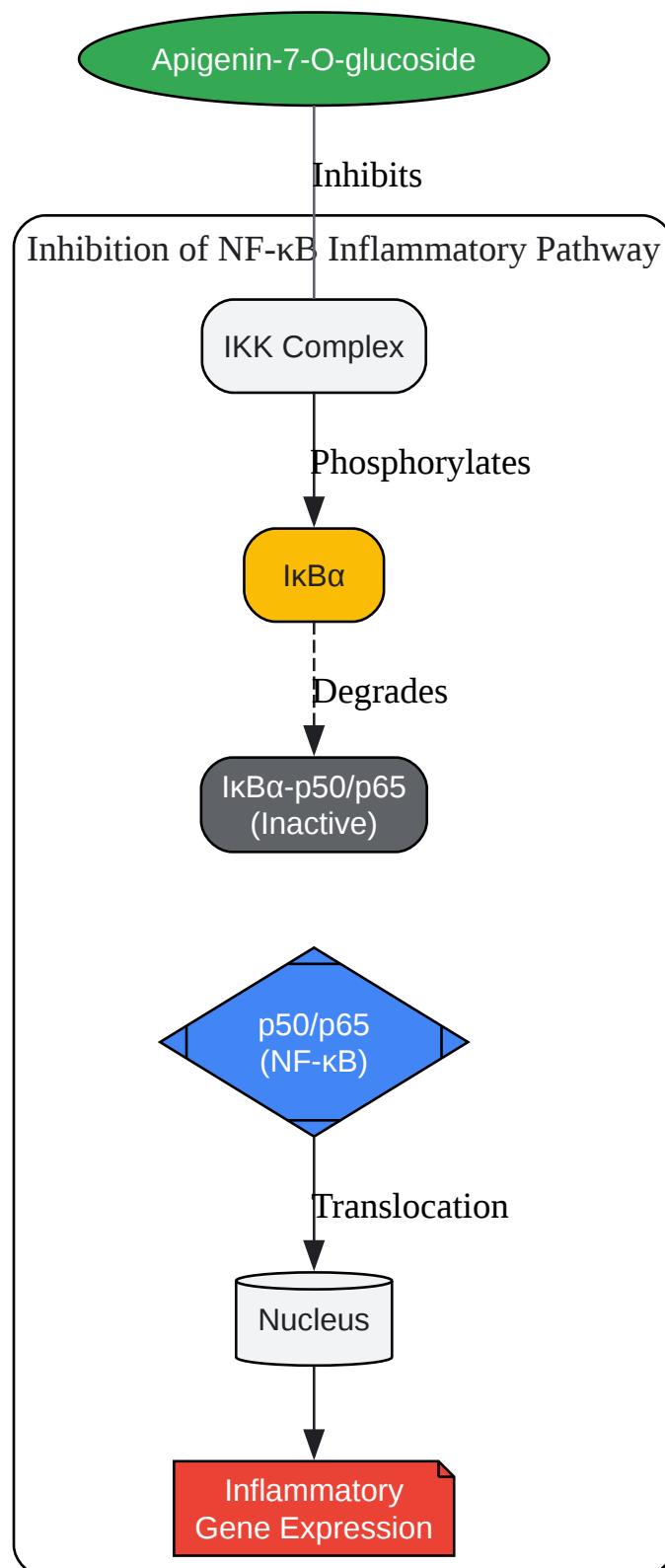
Protocol 3: Quantification by Analytical HPLC

3.5. Procedure


- Standard Preparation: Prepare a stock solution of pure **apigenin-7-O-glucoside** standard in methanol. Create a series of calibration standards by serial dilution (e.g., 0.1 to 20 µg/mL).
[\[11\]](#)
- Sample Preparation: Accurately weigh the extract, dissolve it in methanol, and dilute to fall within the calibration curve range. Filter through a 0.45 µm syringe filter.
- HPLC Conditions:
 - Column: C18 analytical column (e.g., 4.6 × 150 mm, 5 µm).
 - Mobile Phase: Isocratic or gradient elution with methanol and 0.2% aqueous phosphoric acid (e.g., 1:1, v/v).
[\[11\]](#)
 - Flow Rate: 1.0 mL/min.
 - Detection Wavelength: 350 nm.
[\[11\]](#)
 - Column Temperature: 30°C.
[\[12\]](#)
- Analysis: Inject the standards and samples. Construct a calibration curve by plotting peak area against concentration. Determine the concentration of **apigenin-7-O-glucoside** in the samples from the calibration curve.

Data Summary

The following table summarizes quantitative data from various studies on the extraction of apigenin and its glycosides.


Plant Source	Compound	Extraction Method	Key Parameters	Yield	Reference
Chrysanthemum morifolium	Apigenin-7-O-glucoside	Ultrasound-Assisted	Water, 1:20 ratio, 50°C, 35 min, 350 W	16.04 mg/g	[7][8]
Tomatoes (Solanum lycopersicum)	Apigenin-7-O-glucoside	Ultrasound-Assisted	Ethanol:Water (1:1), 55°C, 60 min	12.08 µg/g	[13]
Tree Peony Pod	Apigenin	Microwave-Assisted	70% Ethanol, 1:10 ratio, 265 W, 9.6 min	104 µg/g	[5][6]
Celery	Apigenin	Ultrasound-Assisted Enzymatic Hydrolysis	Pectinase, pH 5.5, 25°C, 30 min, 80 W	25.3 mg/g	[2]
Parsley (Petroselinum crispum)	Apigenin	Ultrasound-Assisted	Water, 1:100 ratio, 25°C, 40 min	25.29 µg/g	[3]

Visualizations

Click to download full resolution via product page

Caption: Experimental workflow for extraction and purification.

[Click to download full resolution via product page](#)

Caption: Apigenin's role in inhibiting the NF-κB pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Extraction, Purification, and Hydrolysis Behavior of Apigenin-7-O-Glucoside from Chrysanthemum Morifolium Tea | Semantic Scholar [semanticscholar.org]
- 5. Microwave-Assisted Simultaneous Extraction of Luteolin and Apigenin from Tree Peony Pod and Evaluation of Its Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Extraction, Purification, and Hydrolysis Behavior of Apigenin-7-O-Glucoside from Chrysanthemum Morifolium Tea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Apigenin-7-O- β -D-glycoside isolation from the highly copper-tolerant plant Elsholtzia splendens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC determination of luteolin-7-O- β -D-glucoside and apigenin-7-O- β -D-glucoside in rat plasma after administration of Humulus scandens extract and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction | MDPI [mdpi.com]
- 13. Development of a 'green' wound healing hydrogel rich in apigenin-7-O-glucoside using an ultrasonication-assisted solvent extract of tomatoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Extraction and Purification of Apigenin-7-O-glucoside from Plant Material]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7853720#apigenin-7-o-glucoside-extraction-protocol-from-plant-material>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com